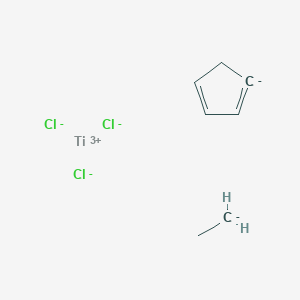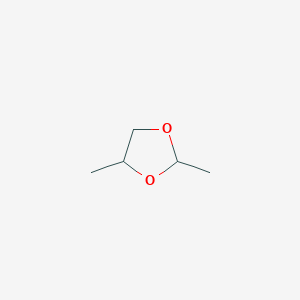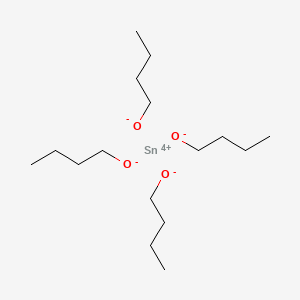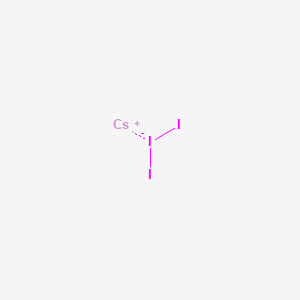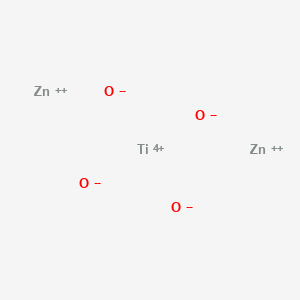
Titanium zinc oxide (TiZn2O4)
Übersicht
Beschreibung
Synthesis and Structure
- Ti3+ self-doped titanium–zinc hybrid oxides with varied phase compositions and morphologies have been synthesized using Zn powder as both reductant and Zn source, revealing the influence of Ti/Zn molar ratios and preparation processes on the structural and morphological characteristics of the products (Fu et al., 2015).
- Studies in the ZnO-TiO2 system disclosed the formation of compounds like Zn2TiO4 and ZnTiO3, providing insights into compound formation and crystal structure (Bartram & Slepetys, 1961).
Chemical Reactions and Properties
- The synthesis of ZnO nanorod doped titanium dioxide nanosheets demonstrated not only the methodological advancements but also the biocompatibility of these materials, highlighting their semiconductor properties without toxicity at certain concentrations (Rajendran et al., 2018).
- Comparison of photocatalytic properties between ZnO and TiO2 has shown that ZnO exhibits lower efficiency compared to TiO2 under specific conditions, pointing towards the critical factors affecting the performance of these materials in photocatalytic applications (Bica & Melo, 2020).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Cytotoxic Effects
- Scientific Field : Microbiology
- Summary of Application : ZnO and TiO2 nanoparticles (NPs) synthesized using Calotropis procera leaf extract have shown antibacterial and cytotoxic effects .
- Methods of Application : The NPs were synthesized using Calotropis procera leaf extract and characterized by UV spectroscopy, Fourier transform infrared (FTIR), X-ray diffraction (XRD), and Scanning Electron Microscopy (SEM) .
- Results : The synthesized NPs showed antibacterial effects against bacterial isolates and antioxidant activity analyzed by their α-diphenyl-β-picrylhydrazyl (DPPH) radical scavenging activity .
Biomedical Applications
- Scientific Field : Biomedical Engineering
- Summary of Application : ZnO nanoparticles (ZnONPs) have unique optical and chemical properties, making them potential candidates in the fields of optical, electrical, food packaging, and biomedical applications .
- Methods of Application : Biological methods using green or natural routes are more environmentally friendly, simple, and less use of hazardous techniques than chemical and/or physical methods .
- Results : ZnONPs are less harmful and biodegradable while having the ability to greatly boost pharmacophore bioactivity. They play an important role in cell apoptosis because they enhance the generation of reactive oxygen species (ROS) and release zinc ions (Zn 2+ ), causing cell death .
NanoZnO-modified Titanium Implants
- Scientific Field : Biomedical Engineering
- Summary of Application : ZnO-doped tantalum oxide multilayer composite coating (ZnO-Ta x O y) has been prepared on the surface of Ti6Al4V to improve the corrosion resistance and antimicrobial performance of Ti6Al4V implants .
- Methods of Application : The coating was prepared by magnetron sputtering .
- Results : The ZnO-Ta x O y coating has shown great potential in improving the corrosion resistance and antimicrobial performance of Ti6Al4V implants .
Zukünftige Richtungen
Titanium zinc oxide has been attracting interest due to its excellent photoelectrochemical properties. It is being explored for use in applications such as dye-sensitized solar cells , and there is ongoing research into improving its efficiency in these applications. The main advantage of TiO2/ZnO hybrid nanostructures over other photocatalysts based on semiconductor materials lies in their ability to form heterojunctions in which the valence and conduction bands of both semiconductors are intercalated .
Eigenschaften
IUPAC Name |
dizinc;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Ti.2Zn/q4*-2;+4;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFOLPMOGPIUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4TiZn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923355 | |
| Record name | Zinc orthotitanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium zinc oxide (TiZn2O4) | |
CAS RN |
12036-69-0 | |
| Record name | Titanium zinc oxide (TiZn2O4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium zinc oxide (TiZn2O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc orthotitanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





